REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1/[CH:11]=[CH:12]/[C:13]([OH:15])=[O:14].Cl.N1C=CC=CC=1>O>[OH:9][C:6]1[CH:5]=[C:4]2[C:3](=[CH:8][CH:7]=1)[O:15][C:13](=[O:14])[CH:12]=[CH:11]2 |f:1.2|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)/C=C/C(=O)O
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted for 3.5 hr
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Duration
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3.5 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
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Details
|
The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate=3:1→1:1)
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with a mixture of n-hexane and ethyl acetate (3:1→1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CC(OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 751 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |